3-Biphenyl-4-ylprop-2-YN-1-OL

Descripción general

Descripción

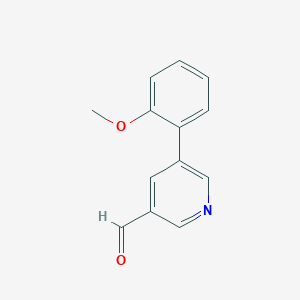

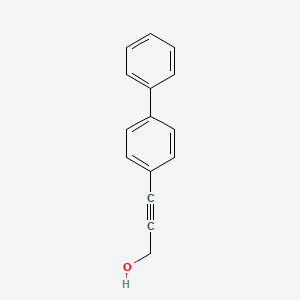

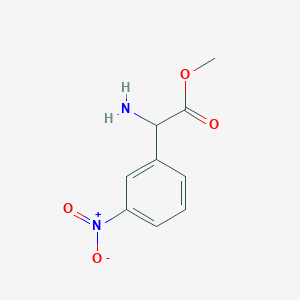

3-Biphenyl-4-ylprop-2-YN-1-OL, also known as 3-[1,1’-biphenyl]-4-yl-prop-2-yn-1-ol, is a chemical compound used for industrial and scientific research . It has a molecular formula of C15H12O .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources retrieved. It is known that the compound has a molecular weight of 208.26 . More detailed information might be available in specialized chemical databases or scientific literature.Aplicaciones Científicas De Investigación

Liquid Crystalline and Light Emitting Properties : Biphenyl-containing 1-alkynes, such as 3-Biphenyl-4-ylprop-2-YN-1-OL, have been synthesized to study their mesomorphism and photoluminescence behaviors. These compounds exhibit unique properties like enantiotropic crystal and mesophases, making them of interest for applications in liquid crystalline and light-emitting materials (Lam et al., 2002).

Merocyanine Dyes Synthesis : Another application involves the synthesis of merocyanine dyes through the reaction of 1,1-diarylprop-2-yn-1-ols with cyclohexane-1,3-diones. These dyes, derived from the likes of this compound, demonstrate significant spectroscopic properties, making them useful for various dye applications (Gabbutt et al., 2001).

Catalysis in Asymmetric Synthesis : The compound has been explored as a derivative in new chiral organocatalysts for asymmetric Michael addition, highlighting its potential in catalyzing significant chemical reactions with good yield and excellent enantioselectivities (Yan-fang, 2008).

Pharmaceutical Applications : Biphenyl-based compounds, including derivatives of this compound, are clinically important for treating conditions like hypertension and inflammation. Their synthesis and properties have been studied, revealing potential pharmaceutical uses (Kwong et al., 2017).

Synthesis of Benzothiophene Derivatives : This compound has been used in the development of novel methods for synthesizing benzothiophene derivatives, which are valuable in various chemical industries (Gabriele et al., 2011).

Antimicrobial and Anti-Inflammatory Activities : The compound is part of diorganotin(IV) complexes studied for their antimicrobial and anti-inflammatory activities, indicating its potential in medical and biological applications (Devi et al., 2019).

Safety and Hazards

The safety data sheet for 3-Biphenyl-4-ylprop-2-YN-1-OL suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Propiedades

IUPAC Name |

3-(4-phenylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11,16H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSVPQJJHFFDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624717 | |

| Record name | 3-([1,1'-Biphenyl]-4-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210885-00-0 | |

| Record name | 3-([1,1'-Biphenyl]-4-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Chloromethyl)phenoxy]-6-methylpyrazine](/img/structure/B1629656.png)

![1-[(2,5-Difluorophenyl)methyl]hydrazine](/img/structure/B1629657.png)

![trans-2'-(6-Methylpyridin-2-yl)-3'-(quinoxalin-6-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1629673.png)